3-Fluoro-4,5-dimethoxybenzaldehyde
Overview
Description
3-Fluoro-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position and methoxy groups at the 4- and 5-positions . This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4,5-dimethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoro-4,5-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method involves the formylation of 3-fluoro-4,5-dimethoxytoluene using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-4,5-dimethoxybenzoic acid.
Reduction: 3-Fluoro-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It is explored for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4,5-dimethoxybenzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity and function. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
- 3,5-Difluorobenzaldehyde
Uniqueness
3-Fluoro-4,5-dimethoxybenzaldehyde is unique due to the presence of both fluorine and two methoxy groups on the benzene ring. This specific substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-fluoro-4,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSZQLJNRHQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345292 | |
Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71924-61-3 | |
Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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